molecular formula C16H14ClN3O B5315518 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide

1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide

Cat. No. B5315518
M. Wt: 299.75 g/mol
InChI Key: CGJAPMYANVMDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, also known as SN79, is a biologically active compound that has been studied extensively in recent years. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.

Scientific Research Applications

1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been studied extensively in the context of cancer research, as PARP inhibitors have shown promise in the treatment of various types of cancer. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide works by inhibiting the activity of PARP, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactive, which allows the cells to survive and grow despite DNA damage. By inhibiting PARP, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can prevent cancer cells from repairing their DNA and ultimately lead to their death.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is its high potency as a PARP inhibitor, which allows for effective inhibition of the enzyme at low concentrations. However, one limitation is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can be toxic to cells at high concentrations, which must be taken into account when designing experiments.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its neuroprotective properties in more detail. In addition, further studies are needed to determine the optimal dosing and administration of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide for different types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is a biologically active compound with promising applications in cancer research and neurodegenerative disease. Its mechanism of action as a PARP inhibitor has been well-studied, and its biochemical and physiological effects have been shown to be significant. While there are limitations to its use in lab experiments, there are also many future directions for research that could lead to new treatments and therapies for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-bromoaniline to form an intermediate, which is then reacted with 2-nitrobenzaldehyde to form the final product. The synthesis has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, which is essential for its use in scientific research.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N'-hydroxyindole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-14-7-3-1-5-11(14)9-20-10-13(16(18)19-21)12-6-2-4-8-15(12)20/h1-8,10,21H,9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJAPMYANVMDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C(=N\O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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